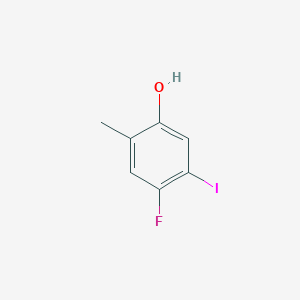

4-Fluoro-5-iodo-2-methylphenol

Vue d'ensemble

Description

4-Fluoro-5-iodo-2-methylphenol: is an organic compound with the molecular formula C7H6FIO and a molecular weight of 252.03 g/mol It is a halogenated phenol, characterized by the presence of both fluorine and iodine atoms on the benzene ring, along with a hydroxyl group and a methyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Fluoro-5-iodo-2-methylphenol can be synthesized through a multi-step process involving the halogenation of 2-methylphenol. One common method involves the iodination of 2-methylphenol in aqueous alcohol solvents using a reagent prepared in situ from sodium hypochlorite and sodium iodide . The reaction conditions typically include maintaining a low temperature to control the reaction rate and ensure high yield.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent choice, and reagent concentrations, to achieve efficient and cost-effective production.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Fluoro-5-iodo-2-methylphenol undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (fluorine and iodine) can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation and Reduction Reactions: The hydroxyl group can participate in oxidation reactions to form quinones or reduction reactions to form hydroquinones.

Coupling Reactions: It can undergo Suzuki–Miyaura coupling reactions, where the iodine atom is replaced with a different aryl or vinyl group.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.

Suzuki–Miyaura Coupling: Palladium catalysts and boron reagents are used under mild conditions to facilitate the coupling reaction.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted phenols can be formed.

Coupling Products: Aryl or vinyl-substituted phenols are the major products of Suzuki–Miyaura coupling reactions.

Applications De Recherche Scientifique

Chemistry: 4-Fluoro-5-iodo-2-methylphenol is used as a building block in organic synthesis, particularly in the preparation of complex molecules through coupling reactions .

Biology and Medicine: While specific biological and medicinal applications are not extensively documented, halogenated phenols like this compound are often explored for their potential antimicrobial and anticancer properties .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including pharmaceuticals and agrochemicals .

Mécanisme D'action

The mechanism of action of 4-Fluoro-5-iodo-2-methylphenol in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the fluorine and iodine atoms. This activation facilitates nucleophilic aromatic substitution and coupling reactions by stabilizing the intermediate complexes formed during these processes .

Comparaison Avec Des Composés Similaires

4-Iodo-2-methylphenol: Similar structure but lacks the fluorine atom.

4-Fluoro-2-methylphenol: Similar structure but lacks the iodine atom.

Uniqueness: 4-Fluoro-5-iodo-2-methylphenol is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties to the molecule. This dual halogenation enhances its reactivity and makes it a versatile intermediate in organic synthesis .

Activité Biologique

4-Fluoro-5-iodo-2-methylphenol (CAS No. 900175-53-3) is a halogenated phenolic compound characterized by the presence of both fluorine and iodine substituents on a methylphenol backbone. This unique combination may significantly influence its biological activity, making it a subject of interest in pharmacological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C7H6FIO, with a molecular weight of approximately 232.03 g/mol. The structure features a hydroxyl group (-OH), which contributes to its phenolic characteristics and potential reactivity with biological targets.

This compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of halogen atoms can enhance the compound's lipophilicity and binding affinity, potentially leading to significant pharmacological effects.

Target Interactions

The compound may exhibit interactions with:

- Enzymes : Inhibition or activation of specific enzymes through binding at active sites.

- Receptors : Modulation of receptor activity, influencing downstream signaling pathways.

Biological Activity

Research indicates that this compound may possess several biological activities:

Anticancer Potential

Case studies involving structurally related phenolic compounds highlight their ability to induce apoptosis in cancer cells. For instance, compounds with similar halogen substitutions have demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and SGC7901 (gastric cancer) through mechanisms involving oxidative stress and disruption of cell cycle regulation.

Case Studies and Research Findings

- Cytotoxicity Assays : In vitro assays have been conducted to evaluate the cytotoxic effects of related halogenated phenols on cancer cell lines. Results indicate that these compounds can significantly inhibit cell proliferation at micromolar concentrations.

- Molecular Docking Studies : Computational studies have suggested that this compound can effectively bind to target proteins involved in tumor progression, providing insights into its potential as an anticancer agent.

- Antimicrobial Testing : While direct studies on this compound are scarce, related compounds have shown promising results against Gram-positive and Gram-negative bacteria, suggesting a need for further exploration of this compound's antimicrobial properties.

Data Table: Comparison of Biological Activities

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | TBD | TBD | Enzyme inhibition, receptor modulation |

| 4-Bromo-2-methylphenol | Moderate | High | Induction of apoptosis |

| 3-Iodo-4-fluorophenol | High | Moderate | Reactive oxygen species generation |

| 5-Chloro-2-methylphenol | Low | High | Cell cycle arrest |

Propriétés

IUPAC Name |

4-fluoro-5-iodo-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FIO/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCOFOVFXBBCXBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30733172 | |

| Record name | 4-Fluoro-5-iodo-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30733172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900175-53-3 | |

| Record name | 4-Fluoro-5-iodo-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30733172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.